molecular formula C14H11Cl2NO B404185 3,4-dichloro-N-(2-methylphenyl)benzamide

3,4-dichloro-N-(2-methylphenyl)benzamide

Katalognummer: B404185
Molekulargewicht: 280.1g/mol
InChI-Schlüssel: DWBPNNZICYAIIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dichloro-N-(2-methylphenyl)benzamide is an N-substituted benzamide derivative characterized by a 3,4-dichlorinated benzoyl moiety and a 2-methylphenyl (o-tolyl) group attached to the amide nitrogen. The 3,4-dichlorobenzamide core is a common feature in synthetic opioids such as AH-7921 and U-47700, which exhibit potent μ-opioid receptor agonism .

Eigenschaften

Molekularformel

C14H11Cl2NO

Molekulargewicht

280.1g/mol

IUPAC-Name

3,4-dichloro-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-4-2-3-5-13(9)17-14(18)10-6-7-11(15)12(16)8-10/h2-8H,1H3,(H,17,18)

InChI-Schlüssel

DWBPNNZICYAIIX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl

Kanonische SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,4-Dichloro-N-(2-methylphenyl)benzamide has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation. Its mechanism of action may involve competitive inhibition or allosteric modulation of enzyme activity, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in treating infections caused by resistant bacteria .

Case Study: Anticancer Evaluation

A study synthesized several benzamide derivatives, including this compound, and evaluated their anticancer effects on different cell lines. The results indicated that modifications at the para position significantly influenced anticancer potency, with this compound showing promising results against specific cancer types.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Substitution Reactions : The compound can undergo nucleophilic or electrophilic substitution, leading to the formation of new derivatives with potentially enhanced biological activities.
  • Reagent in Synthesis : It is utilized as a reagent in organic synthesis to develop novel compounds with diverse applications in pharmaceuticals and materials science .

Data Table: Reaction Types and Products

Reaction TypeMajor Products
Nucleophilic SubstitutionVarious substituted benzamides
Electrophilic SubstitutionChlorinated derivatives
OxidationN-oxides or other oxidized derivatives
ReductionAmine or alcohol derivatives

Biological Research

The interactions of this compound with biological macromolecules have been extensively studied:

  • Enzyme Inhibition : The compound has shown potential to inhibit enzymes involved in metabolic pathways, which could be significant for drug design and development. These interactions are crucial for understanding its pharmacological profile .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities to specific targets, suggesting that this compound could be developed into a lead candidate for drug discovery .

Case Study: Molecular Docking

Molecular docking studies revealed that this compound binds effectively to dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The binding affinity was significantly higher than that of many known inhibitors, indicating its potential as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide)

  • Structure: Features a cyclohexylmethyl group with a dimethylamino substituent on the nitrogen.
  • Activity : High μ-opioid receptor affinity (Ki = 11 nM) and potent analgesic effects comparable to morphine .
  • Key Difference: The dimethylamino-cyclohexylmethyl group in AH-7921 enhances receptor interaction, while the 2-methylphenyl group in the target compound lacks this basic nitrogen, likely reducing opioid activity .

U-47700 (3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide)

  • Structure : A structural isomer of AH-7921 with a trans-1,2-diamine cyclohexyl group.
  • Activity : Selective μ-opioid receptor agonist (Ki = 0.6 nM) with 7.5× the potency of morphine in animal models .
  • Toxicity : Associated with fatalities due to respiratory depression and mixed-drug overdoses .
  • Key Difference: The N-methyl and dimethylamino groups in U-47700 optimize receptor binding, whereas the target compound’s aromatic o-tolyl group may sterically hinder receptor access .

2,4-Dichloro-N-ethyl-N-(2-methylphenyl)benzamide

  • Structure : Dichlorination at positions 2 and 4 on the benzamide, with ethyl and 2-methylphenyl substituents on nitrogen.
  • Activity: Limited data, but positional isomerism (2,4-dichloro vs. 3,4-dichloro) likely alters electronic properties and receptor interactions .

3,4-Dichloro-N-(3-chlorophenyl)benzamide

  • Structure : Substituted with a 3-chlorophenyl group instead of 2-methylphenyl.
  • Activity: No direct pharmacological data, but the electron-withdrawing chlorine may reduce basicity and receptor affinity compared to alkylamino-substituted analogs .

Structural and Pharmacological Trends

Substituent Effects on Opioid Activity

  • Tertiary Amines: Compounds like AH-7921 and U-47700 contain dimethylamino groups that enhance μ-opioid receptor binding via hydrogen bonding and cationic interactions .
  • Aromatic Substituents : The 2-methylphenyl group in the target compound introduces steric bulk and lipophilicity, which may reduce receptor affinity but improve metabolic stability .

Chlorine Position and Electronic Effects

  • 3,4-Dichloro Configuration : Common in potent opioids, this arrangement optimizes π-π stacking and hydrophobic interactions with receptor pockets .
  • 2,4-Dichloro Isomers : May shift electronic density away from the amide carbonyl, reducing hydrogen-bonding capacity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent on Nitrogen Chlorine Positions Molecular Weight Key Activities/Notes References
3,4-Dichloro-N-(2-methylphenyl)benzamide 2-methylphenyl (o-tolyl) 3,4 294.18* Hypothesized lower opioid affinity N/A
AH-7921 Dimethylamino-cyclohexylmethyl 3,4 357.30 μ-opioid agonist (Ki = 11 nM)
U-47700 Dimethylamino-cyclohexyl (N-methyl) 3,4 343.29 μ-opioid agonist (Ki = 0.6 nM)
2,4-Dichloro-N-ethyl-N-(2-methylphenyl)benzamide Ethyl + 2-methylphenyl 2,4 308.20 Structural isomer, unknown activity
3,4-Dichloro-N-(3-chlorophenyl)benzamide 3-chlorophenyl 3,4 280.55 Electron-withdrawing substituent

*Calculated average mass based on molecular formula C₁₄H₁₁Cl₂NO.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

  • Activation Step : 3,4-Dichlorobenzoic acid is treated with DIC in the presence of 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate. This step prevents racemization and enhances coupling efficiency.

  • Nucleophilic Attack : The activated ester reacts with 2-methylaniline at room temperature in dichloromethane, yielding the intermediate 3-nitro-4-chloro-N-(2-methylphenyl)benzamide.

  • Reduction : The nitro group is reduced to an amine using zinc dust and sodium hydroxide at 70–80°C, producing the final product with >95% yield.

Key Advantages :

  • High yield and scalability due to optimized reaction conditions.

  • Compatibility with industrial continuous flow reactors for large-scale production.

Nitro Reduction Pathway

An alternative route involves the reduction of a nitro precursor. This method, detailed in patent CN105936625A, starts with 3-nitro-4-chlorobenzoic acid and proceeds through the following steps:

Synthetic Steps

  • Esterification : The carboxylic acid is converted to a benzotriazole ester using DIC and HOBt.

  • Amidation : The ester reacts with 2-methylaniline to form 3-nitro-4-chloro-N-(2-methylphenyl)benzamide.

  • Catalytic Reduction : Zinc and NaOH reduce the nitro group to an amine, achieving near-quantitative yields.

Critical Parameters :

  • Temperature control during reduction (70–80°C) minimizes side reactions.

  • Use of sodium hydroxide ensures efficient deprotonation and stabilization of intermediates.

Precursor Synthesis: 3,4-Dichloro-2-Methylaniline

The availability of 3,4-dichloro-2-methylaniline is crucial for amide coupling. Source outlines its synthesis from 2,3-dichlorotoluene via nitration and subsequent reduction:

Nitration and Reduction

  • Nitration : Treatment with concentrated nitric acid introduces a nitro group at the 4-position of 2,3-dichlorotoluene.

  • Reduction : Tin(II) chloride in hydrochloric acid reduces the nitro group to an amine, yielding 3,4-dichloro-2-methylaniline.

Yield : ~75% (multi-step process).

Industrial-Scale Optimization

Large-scale production prioritizes cost-effectiveness and purity:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for amide coupling.

  • Automated Purification : Chromatography and crystallization protocols ensure >99% purity for pharmaceutical applications.

Comparative Analysis of Methods

Method Starting Materials Key Reagents Yield Advantages Limitations
Amide Coupling3,4-Dichlorobenzoic acidDIC, HOBt, Zn/NaOH95%High yield, scalableMulti-step purification required
Nitro Reduction3-Nitro-4-chlorobenzoic acidDIC, HOBt, Zn/NaOH95%Efficient reduction stepRequires nitro precursor
Precursor Synthesis2,3-DichlorotolueneHNO3, SnCl2/HCl75%Cost-effective precursor productionLower overall yield

Mechanistic Insights and Side Reactions

Side Reactions in Amide Coupling

  • Self-Condensation : Excess DIC may lead to dimerization of 3,4-dichlorobenzoic acid.

  • Hydrolysis : Moisture degrades the active ester intermediate, necessitating anhydrous conditions.

Role of HOBt

HOBt suppresses epimerization and accelerates coupling by stabilizing the tetrahedral intermediate .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dichloro-N-(2-methylphenyl)benzamide, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves coupling 3,4-dichlorobenzoyl chloride with 2-methylaniline. Key steps include:

  • Reagent Selection : Use a base (e.g., sodium hydride) to deprotonate the amine and facilitate nucleophilic acyl substitution .
  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of the acyl chloride).
  • Purification : Column chromatography or recrystallization is essential for isolating high-purity product. Yield optimization requires strict stoichiometric ratios and inert atmosphere conditions.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and aromatic ring integrity. For example, the ortho-methyl group on the phenyl ring appears as a singlet at δ ~2.3 ppm .
  • HPLC-MS : Validates molecular weight (MW = 294.15 g/mol) and purity (>95%) .
  • FT-IR : Detects characteristic amide C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • XRD : Resolves crystallographic data for polymorph identification, though single-crystal growth may require slow evaporation from ethanol .

Q. How can researchers address solubility challenges in bioactivity assays for this compound?

  • Methodological Answer :

  • Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS, pH 7.4).
  • Surfactant Use : Add polysorbate-80 (0.1% v/v) to improve stability in hydrophilic media .
  • Co-solvent Systems : Ethanol-water mixtures (e.g., 10% ethanol) enhance solubility without denaturing proteins in enzymatic assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference datasets from PubChem and NIST to identify outliers or assay-specific artifacts .
  • Dose-Response Validation : Replicate studies using standardized protocols (e.g., IC50_{50} determination via fluorescence-based assays) to minimize inter-lab variability .
  • Structural Confirmation : Re-characterize disputed compounds via LC-MS to rule out impurities or degradation products .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures (PDB) of relevant targets (e.g., kinases or GPCRs). Focus on halogen bonding between Cl substituents and hydrophobic enzyme pockets .
  • MD Simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Train models on PubChem BioAssay data to correlate substituent electronic effects (Hammett σ) with inhibitory potency .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer :

  • Analog Synthesis : Systematically vary substituents on the benzamide core (e.g., replace Cl with F, CF3_3, or methoxy groups) and the phenyl ring (e.g., para-methyl vs. ortho-methyl) .
  • High-Throughput Screening : Use 96-well plates to test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) with ATP-based viability assays .
  • Statistical Analysis : Apply ANOVA to identify significant activity trends, followed by principal component analysis (PCA) to reduce dimensionality in SAR datasets .

Q. How does crystallographic data inform polymorph stability and formulation development?

  • Methodological Answer :

  • Powder XRD : Compare experimental diffractograms with Cambridge Structural Database entries to identify stable polymorphs .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of polymorphs; metastable forms may exhibit weight loss below 150°C .
  • Hygroscopicity Testing : Expose crystals to 75% relative humidity (RH) for 48 hours to evaluate moisture-induced phase transitions .

Data Analysis & Contradiction Resolution

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Error Source Identification : Check force field parameters (e.g., partial charges for Cl atoms) in docking studies, which may misestimate halogen bonding .
  • Experimental Replication : Re-test top-scoring virtual hits using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Feedback Loops : Integrate experimental IC50_{50} values into QSAR models to refine predictive accuracy iteratively .

Q. What statistical methods validate reproducibility in dose-response studies?

  • Methodological Answer :

  • Bland-Altman Plots : Compare intra- and inter-lab IC50_{50} values to quantify bias and variability .
  • Coefficient of Variation (CV) : Accept CV < 15% for triplicate measurements to ensure reproducibility .
  • Bayesian Hierarchical Modeling : Account for batch effects and plate-to-plate variability in high-throughput datasets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.